molecular formula C7H10F3NO4S B1522130 2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate CAS No. 1197746-50-1

2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate

Cat. No. B1522130
M. Wt: 261.22 g/mol
InChI Key: WAMSKHFFAJDMDJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1,1-dioxo-1λ6-thiolan-3-yl)carbamate, or TFTC, is an organofluorine compound that is used as a building block in organic synthesis and as a reagent in laboratory experiments. TFTC is a versatile and useful compound, as it can be used in a variety of ways, including as a catalyst, a reagent, or a reactant.

Scientific Research Applications

Mercury Sorption

One application of compounds with a thiol functional group, similar to "2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate," is in the field of environmental remediation, specifically mercury sorption. Thiol-laced metal-organic frameworks, assembled using compounds with both hard carboxyl and soft thiol functions, have shown effectiveness in reducing the concentration of Hg(II) in water and in the vapor phase. The presence of thiol groups within the porous structure aids in mercury uptake, illustrating the potential of such compounds in environmental cleanup efforts (Yee et al., 2013).

Deoxofluorination Reagent

Bis(2-methoxyethyl)aminosulfur trifluoride, a deoxofluorinating agent, is used for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This showcases the role of certain fluorinated compounds, possibly including derivatives of "2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate," in organic synthesis and drug development processes (Lal et al., 1999).

Electroluminescent Materials

Carbazole derivatives, with properties such as high glass transition and thermal decomposition temperatures, are researched for their potential as electroluminescent materials. Stable compounds with specific functional groups, akin to "2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate," could contribute to the development of materials used in light-emitting diodes and other electronic devices (Thomas et al., 2001).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,1-dioxothiolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4S/c8-7(9,10)4-15-6(12)11-5-1-2-16(13,14)3-5/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMSKHFFAJDMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(1,1-dioxo-1lambda6-thiolan-3-yl)carbamate
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